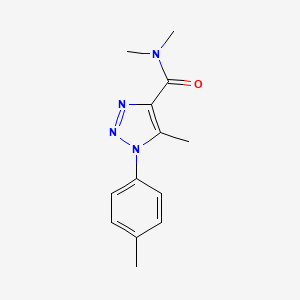![molecular formula C10H16N4O B7530806 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPME is a urea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea also inhibits the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which is involved in the inflammatory response. Furthermore, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and has anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can also reduce pain by inhibiting the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. Furthermore, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can inhibit the formation of beta-amyloid plaques in animal models of Alzheimer's disease, which are involved in the pathogenesis of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized mechanism of action. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can be easily synthesized using established methods and can be used in a variety of assays to study its pharmacological effects. However, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea.
Orientations Futures
There are several future directions for the study of 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study its pharmacokinetics and toxicity in animal models and humans. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties could lead to the development of new drugs based on 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea.
Méthodes De Synthèse
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can be synthesized through various methods, including the reaction of 1-cyclopropylmethyl-3-aminomethylpyrazole with methyl isocyanate, followed by purification through recrystallization. Another method involves the reaction of 1-cyclopropylmethyl-3-aminomethylpyrazole with phosgene, followed by reaction with methylamine. The resulting product is then purified through column chromatography. These methods have been reported to yield 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea with high purity and yield.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Research has shown that 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to have potential antitumor activity, as it can induce apoptosis in cancer cells. In addition, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it can inhibit the formation of beta-amyloid plaques.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14-7-9(6-13-14)5-12-10(15)11-4-8-2-3-8/h6-8H,2-5H2,1H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZXBYCHIBYRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7530725.png)
![1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)
![1-(4-Cyclopropyl-1,3-thiazol-2-yl)-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B7530728.png)
![N-[(1-methylpyrazol-4-yl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7530736.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone](/img/structure/B7530753.png)

![1-[(1-Methylpyrazol-4-yl)methyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7530774.png)


![5-chloro-N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7530784.png)
![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7530786.png)


![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)